molecular formula C9H10N2 B8789906 [(3-Ethylphenyl)amino]carbonitrile

[(3-Ethylphenyl)amino]carbonitrile

Cat. No. B8789906
M. Wt: 146.19 g/mol
InChI Key: YVJXKCCZOVMOTD-UHFFFAOYSA-N
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Patent
US06251948B1

Procedure details

A solution of cyanogen bromide (3.31 g, 31.26 mmol) in Et2O (25 ml) was added slowly to a stirred solution of m-ethylaniline (6.06 g, 50 mmol) in Et2O (50 ml) and continued stirring at room temperature for 6 hours. A white precipitate of m-ethylaniline hydrobromide (4.46 g) was filtered off, and the filtrate was washed with H2O (2×20 ml). Evaporation of ether layer afforded the title compound (3.85 g, 96.5%) as a thick liquid. IR (film): 2225 cm−1.
Quantity
3.31 g
Type
reactant
Reaction Step One
Quantity
6.06 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
96.5%

Identifiers

REACTION_CXSMILES
[N:1]#[C:2]Br.[CH2:4]([C:6]1[CH:7]=[C:8]([CH:10]=[CH:11][CH:12]=1)[NH2:9])[CH3:5]>CCOCC>[CH2:4]([C:6]1[CH:7]=[C:8]([NH:9][C:2]#[N:1])[CH:10]=[CH:11][CH:12]=1)[CH3:5]

Inputs

Step One
Name
Quantity
3.31 g
Type
reactant
Smiles
N#CBr
Name
Quantity
6.06 g
Type
reactant
Smiles
C(C)C=1C=C(N)C=CC1
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
continued stirring at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
A white precipitate of m-ethylaniline hydrobromide (4.46 g) was filtered off
WASH
Type
WASH
Details
the filtrate was washed with H2O (2×20 ml)
CUSTOM
Type
CUSTOM
Details
Evaporation of ether layer

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)C=1C=C(C=CC1)NC#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.85 g
YIELD: PERCENTYIELD 96.5%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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